4-Methyl-2-(3-methylbut-2-enoxy)pyrimidine
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Description
“4-Methyl-2-(3-methylbut-2-enoxy)pyrimidine” is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
There is no specific information available on the synthesis of “4-Methyl-2-(3-methylbut-2-enoxy)pyrimidine”. However, there are studies on the synthesis of related pyrimidine compounds. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis2.Molecular Structure Analysis
The molecular structure of “4-Methyl-2-(3-methylbut-2-enoxy)pyrimidine” is not explicitly available. However, pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring3.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “4-Methyl-2-(3-methylbut-2-enoxy)pyrimidine”. However, pyrimidines and their derivatives have been shown to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory4.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methyl-2-(3-methylbut-2-enoxy)pyrimidine” are not explicitly available. However, related pyrimidine compounds have been studied5.Safety And Hazards
The safety and hazards of “4-Methyl-2-(3-methylbut-2-enoxy)pyrimidine” are not explicitly known. However, related pyrimidine compounds have been studied for their potential therapeutic effects2.
Future Directions
The future directions for “4-Methyl-2-(3-methylbut-2-enoxy)pyrimidine” are not explicitly known. However, the study of related pyrimidine compounds indicates that these compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents2.
properties
IUPAC Name |
4-methyl-2-(3-methylbut-2-enoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8(2)5-7-13-10-11-6-4-9(3)12-10/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPSJGDXCLVWGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC=C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(3-methylbut-2-enoxy)pyrimidine |
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